molecular formula C16H19N3O3 B2358797 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049515-95-8

1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2358797
CAS No.: 1049515-95-8
M. Wt: 301.346
InChI Key: MQGHXJKPKRZOQW-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxamide group, an ethyl group, and a methoxyphenethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a nucleophilic substitution reaction, where the pyridazine derivative is reacted with 4-methoxyphenethyl bromide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenethyl group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for conditions like cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-Ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds like 3,6-dihydropyridazine-1,2-dione and 4,5-dihydro-3H-pyridazin-3-one share the pyridazine core but differ in their substituents and functional groups.

    Carboxamide Compounds: N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide and N-(4-methoxyphenethyl)-2-oxo-2H-pyran-3-carboxamide have similar carboxamide groups but different heterocyclic backbones.

    Methoxyphenethyl Derivatives: Compounds like 4-methoxyphenethylamine and 4-methoxyphenethyl alcohol share the methoxyphenethyl group but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-19-15(20)9-8-14(18-19)16(21)17-11-10-12-4-6-13(22-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHXJKPKRZOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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